molecular formula C5H5NO3S2 B1622864 (2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-YL)-acetic acid CAS No. 701-23-5

(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-YL)-acetic acid

Cat. No. B1622864
CAS RN: 701-23-5
M. Wt: 191.2 g/mol
InChI Key: FUQYIQWKYXNCDI-UHFFFAOYSA-N
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Description

The compound “(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-YL)-acetic acid” is a chemical of interest in proteomics research . It has a molecular weight of 310.35 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 310.35 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the search results.

Scientific Research Applications

Metabolic and Toxicological Studies

Metabolic Pathways and Efficacy : Studies on compounds structurally related to "(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-acetic acid" have been conducted to understand their metabolic pathways and efficacy in different contexts. For instance, research on thiopurinol, a compound with a thiol group similar to the one in the queried chemical, has shown its potential as a potent inhibitor of uric acid synthesis, demonstrating clinical efficacy in treating gout without the expected increase in xanthine and hypo-xanthine levels, suggesting a mechanism of action other than xanthine oxidase inhibition (Grahame, Simmonds, Cadenhead, & Dean, 1974).

Toxicology and Safety : The toxicological aspects of related compounds have also been a focus. For instance, the ingestion of high concentrations of acetic acid, a simple carboxylic acid, has been reported to cause severe health issues, underscoring the importance of understanding the safety profiles of chemical compounds and their metabolites (Ratcliffe, Baker, & Smith, 2018).

Pharmaceutical Applications

Drug Metabolism : Research has identified specific metabolites of etridiazole, a compound with some structural resemblance to the queried chemical, in the urine of rats and humans. This highlights the significance of understanding the metabolism of pharmaceutical agents and the potential for developing biomarkers for biological monitoring (Welie, Mensert, Duyn, & Vermeulen, 2005).

Dermatological Applications

Skin Depigmentation : Methimazole, an inhibitor of melanin production structurally related to thiazole derivatives, has been explored for its skin depigmentation effects. This research indicates the potential for developing new treatments for hyperpigmentation disorders, demonstrating the versatility of thiazole compounds in medical applications (Kasraee, Handjani, Parhizgar, Omrani, Fallahi, Amini, Nikbakhsh, Tran, Hügin, Sorg, & Saurat, 2005).

Future Directions

The future directions for the use and study of this compound are not specified in the search results. Given its use in proteomics research , it may have potential applications in the study of proteins and their functions.

properties

IUPAC Name

2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO3S2/c7-3(8)1-2-4(9)6-5(10)11-2/h2H,1H2,(H,7,8)(H,6,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUQYIQWKYXNCDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(=O)NC(=S)S1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10990342
Record name (4-Hydroxy-2-sulfanylidene-2,5-dihydro-1,3-thiazol-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10990342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-YL)-acetic acid

CAS RN

701-23-5
Record name 4-Oxo-2-thioxo-1,3-thiazolidin-5-yl)acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000701235
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4-Hydroxy-2-sulfanylidene-2,5-dihydro-1,3-thiazol-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10990342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-YL)-acetic acid
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(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-YL)-acetic acid
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(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-YL)-acetic acid
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(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-YL)-acetic acid
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(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-YL)-acetic acid
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(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-YL)-acetic acid

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